molecular formula C22H15N3O3S B13147201 1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione CAS No. 62593-05-9

1-Amino-4-[(1,3-benzothiazol-2-yl)amino]-2-methoxyanthracene-9,10-dione

Cat. No.: B13147201
CAS No.: 62593-05-9
M. Wt: 401.4 g/mol
InChI Key: SQCHFFCVGKABEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. This compound is characterized by its unique structure, which includes an anthracene core substituted with amino, methoxy, and benzo[d]thiazol-2-ylamino groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzo[d]thiazole Ring: This step involves the reaction of 2-aminobenzothiazole with appropriate reagents to form the benzo[d]thiazole ring.

    Coupling Reaction: The benzo[d]thiazole derivative is then coupled with 1-amino-2-methoxyanthracene-9,10-dione under specific conditions to form the desired compound.

The reaction conditions often include the use of solvents like dioxane and catalysts such as triethylamine . The reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.

Chemical Reactions Analysis

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methoxy groups on the anthracene core can undergo substitution reactions with electrophiles or nucleophiles.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione has several scientific research applications:

Comparison with Similar Compounds

1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of 1-Amino-4-(benzo[d]thiazol-2-ylamino)-2-methoxyanthracene-9,10-dione lies in its specific substitution pattern on the anthracene core, which imparts distinct chemical and biological properties.

Properties

CAS No.

62593-05-9

Molecular Formula

C22H15N3O3S

Molecular Weight

401.4 g/mol

IUPAC Name

1-amino-4-(1,3-benzothiazol-2-ylamino)-2-methoxyanthracene-9,10-dione

InChI

InChI=1S/C22H15N3O3S/c1-28-15-10-14(25-22-24-13-8-4-5-9-16(13)29-22)17-18(19(15)23)21(27)12-7-3-2-6-11(12)20(17)26/h2-10H,23H2,1H3,(H,24,25)

InChI Key

SQCHFFCVGKABEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C(=C1)NC3=NC4=CC=CC=C4S3)C(=O)C5=CC=CC=C5C2=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.